molecular formula C18H20N2O2 B14700584 N-(Morpholin-4-YL-phenyl-methyl)benzamide CAS No. 22027-65-2

N-(Morpholin-4-YL-phenyl-methyl)benzamide

Cat. No.: B14700584
CAS No.: 22027-65-2
M. Wt: 296.4 g/mol
InChI Key: CRJNKBZFMBFPQT-UHFFFAOYSA-N
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Description

N-(Morpholin-4-YL-phenyl-methyl)benzamide: is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.364 g/mol . It is known for its potential therapeutic applications and has been studied for its ability to target specific biological pathways in the body. The compound is characterized by the presence of a morpholine ring attached to a benzamide structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Morpholin-4-YL-phenyl-methyl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylmethyl)aniline with isobutyryl chloride, followed by the reaction with 4-isopropylbenzoic acid. The final product is obtained through purification and isolation techniques.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Morpholin-4-YL-phenyl-methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(Morpholin-4-YL-phenyl-methyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of science. Some of its notable applications include:

Mechanism of Action

Comparison with Similar Compounds

N-(Morpholin-4-YL-phenyl-methyl)benzamide is unique due to its specific structure and the presence of the morpholine ring. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

CAS No.

22027-65-2

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[morpholin-4-yl(phenyl)methyl]benzamide

InChI

InChI=1S/C18H20N2O2/c21-18(16-9-5-2-6-10-16)19-17(15-7-3-1-4-8-15)20-11-13-22-14-12-20/h1-10,17H,11-14H2,(H,19,21)

InChI Key

CRJNKBZFMBFPQT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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